molecular formula C19H24N2O2 B3727653 N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE

N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE

Cat. No.: B3727653
M. Wt: 312.4 g/mol
InChI Key: PHYPQNLAVSJGAL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE: is a complex organic compound with the molecular formula C19H24N2O2. This compound is a member of the hydrazone family, characterized by the presence of a hydrazone functional group (-NHN=CH-). It is known for its unique tricyclic structure, which includes a tricyclo[4.3.1.1~3,8~]undecane core, making it an interesting subject for chemical and biological research .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]tricyclo[4.3.1.13,8]undecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-17-4-2-1-3-16(17)12-20-21-18(23)19-9-13-5-6-14(10-19)8-15(7-13)11-19/h1-4,12-15,22H,5-11H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYPQNLAVSJGAL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE typically involves the condensation reaction between tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: Preliminary studies suggest that the compound may have pharmacological applications, including anti-inflammatory and antimicrobial properties. Further research is needed to fully understand its therapeutic potential .

Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE exerts its effects is primarily through its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into enzyme active sites, potentially inhibiting enzyme activity .

Comparison with Similar Compounds

Uniqueness: N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE stands out due to its specific hydroxyl substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for distinct interactions with molecular targets compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE
Reactant of Route 2
N'-[(E)-(2-HYDROXYPHENYL)METHYLENE]TRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.